molecular formula C8H5NO4 B1346156 6-Nitrophthalide CAS No. 610-93-5

6-Nitrophthalide

Cat. No. B1346156
CAS RN: 610-93-5
M. Wt: 179.13 g/mol
InChI Key: RNWGZXAHUPFXLL-UHFFFAOYSA-N
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Patent
US04032527

Procedure details

Three portions of a mixture of concentrated nitric acid (0.6 ml. each portion) and concentrated sulfuric acid (0.66 ml. each portion) were added to a mixture of 3-(2,4-bis(dimethylamino)phenyl)-3-(4-dimethylamino)phenyl)phthalide (4.17 g.) and concentrated sulfuric acid (20 ml.) with cooling. After each addition the temperature was allowed to rise to room temperature. The resulting mixture was poured onto ice and the resulting mixture was basified, affording 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)5 or 6-nitrophthalide (I: X= Y 4 = (CH3)2N, Y 2 = Z4 = Z7 = H, Z5 or Z6 = O2N and the other of Z5 or Z6 = H) or a mixture of both.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]1([C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][O:7]1)=[O:6]>S(=O)(=O)(O)O>[N+:1]([C:12]1[CH:13]=[C:14]2[C:9]([CH2:8][O:7][C:5]2=[O:6])=[CH:10][CH:11]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
4.17 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
After each addition the temperature
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
ADDITION
Type
ADDITION
Details
The resulting mixture was poured onto ice

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2COC(=O)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.